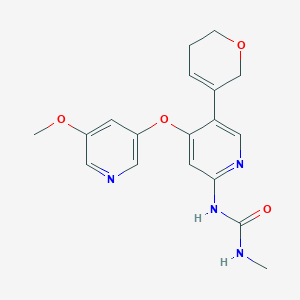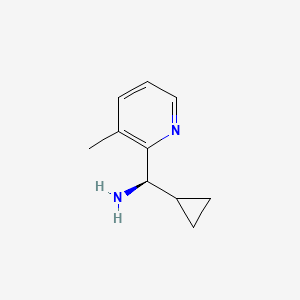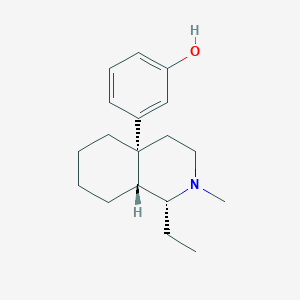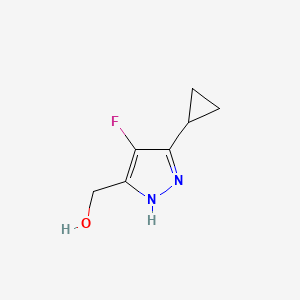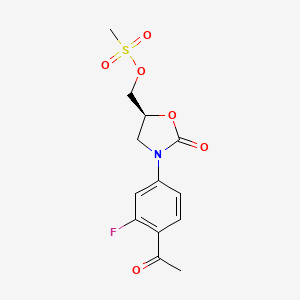
(R)-(3-(4-Acetyl-3-fluorophenyl)-2-oxooxazolidin-5-YL)methyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(3-(4-Acetyl-3-fluorophenyl)-2-oxooxazolidin-5-YL)methyl methanesulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazolidinone ring, a fluorophenyl group, and a methanesulfonate ester, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-(4-Acetyl-3-fluorophenyl)-2-oxooxazolidin-5-YL)methyl methanesulfonate typically involves multiple steps, starting with the preparation of the oxazolidinone ring. This can be achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions. The introduction of the fluorophenyl group is usually accomplished via electrophilic aromatic substitution reactions, while the acetyl group can be added through Friedel-Crafts acylation. Finally, the methanesulfonate ester is formed by reacting the hydroxyl group with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-(3-(4-Acetyl-3-fluorophenyl)-2-oxooxazolidin-5-YL)methyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions, such as those using lithium aluminum hydride or sodium borohydride, can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate ester, where nucleophiles like amines or thiols replace the methanesulfonate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, reduction can produce alcohols, and substitution can result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Scientific Research Applications
Chemistry
In chemistry, ®-(3-(4-Acetyl-3-fluorophenyl)-2-oxooxazolidin-5-YL)methyl methanesulfonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its fluorophenyl group provides a useful handle for labeling and detection in biochemical assays.
Medicine
In medicine, ®-(3-(4-Acetyl-3-fluorophenyl)-2-oxooxazolidin-5-YL)methyl methanesulfonate has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various applications, including polymer synthesis and surface modification.
Mechanism of Action
The mechanism of action of ®-(3-(4-Acetyl-3-fluorophenyl)-2-oxooxazolidin-5-YL)methyl methanesulfonate involves its interaction with specific molecular targets. The oxazolidinone ring can act as a scaffold for binding to enzymes or receptors, while the fluorophenyl group enhances binding affinity through hydrophobic interactions. The methanesulfonate ester may serve as a leaving group in nucleophilic substitution reactions, facilitating the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
®-(3-(4-Acetylphenyl)-2-oxooxazolidin-5-YL)methyl methanesulfonate: Lacks the fluorine atom, which may affect its binding affinity and reactivity.
®-(3-(4-Fluorophenyl)-2-oxooxazolidin-5-YL)methyl methanesulfonate: Lacks the acetyl group, which may influence its chemical properties and biological activity.
®-(3-(4-Acetyl-3-fluorophenyl)-2-oxooxazolidin-5-YL)methyl acetate: Contains an acetate ester instead of a methanesulfonate ester, which may alter its reactivity in substitution reactions.
Uniqueness
The presence of both the acetyl and fluorophenyl groups in ®-(3-(4-Acetyl-3-fluorophenyl)-2-oxooxazolidin-5-YL)methyl methanesulfonate makes it unique compared to similar compounds
Properties
Molecular Formula |
C13H14FNO6S |
|---|---|
Molecular Weight |
331.32 g/mol |
IUPAC Name |
[(5S)-3-(4-acetyl-3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl methanesulfonate |
InChI |
InChI=1S/C13H14FNO6S/c1-8(16)11-4-3-9(5-12(11)14)15-6-10(21-13(15)17)7-20-22(2,18)19/h3-5,10H,6-7H2,1-2H3/t10-/m0/s1 |
InChI Key |
ZXGZCTPEAHCGTR-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)C1=C(C=C(C=C1)N2C[C@H](OC2=O)COS(=O)(=O)C)F |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)N2CC(OC2=O)COS(=O)(=O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



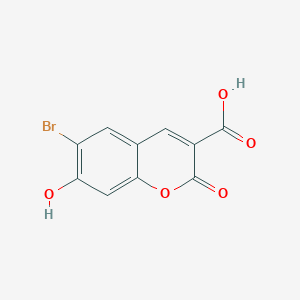

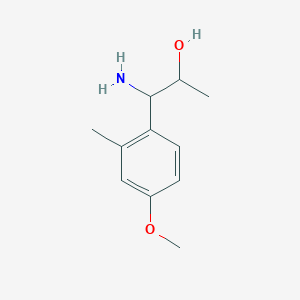
![1-(2-Fluoro-[3,3'-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13055343.png)
![(3AR,5S,6S,6AR)-5-Formyl-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-6-YL methanesulfonate](/img/structure/B13055364.png)


![1-Benzyl 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate](/img/structure/B13055387.png)
